molecular formula C17H20N2O4S B5100194 N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B5100194
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: SWADBCHRNSWMAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMGP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMGP is a member of the sulfonylurea class of drugs and is structurally similar to other sulfonylurea drugs used to treat diabetes. However, EMGP has been found to have unique properties and mechanisms of action that make it a promising candidate for various research applications.

Wirkmechanismus

EMGP's mechanism of action is not fully understood, but it is believed to work by modulating various ion channels and receptors in the body. It has been found to interact with the ATP-sensitive potassium channel, which is involved in insulin release from pancreatic beta cells. EMGP has also been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
EMGP has been found to have various biochemical and physiological effects in the body. It has been found to increase insulin release from pancreatic beta cells, which can help regulate blood glucose levels. EMGP has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, EMGP has been found to have anti-tumor properties, which can help inhibit the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

EMGP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, EMGP has been found to have low toxicity and is generally well-tolerated in animal studies. However, there are also limitations to the use of EMGP in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, EMGP has not yet been extensively studied in human trials, so its safety and efficacy in humans is not yet fully established.

Zukünftige Richtungen

There are several future directions for research on EMGP. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand its mechanisms of action in the brain and to determine its safety and efficacy in human trials. Additionally, EMGP's anti-tumor properties make it a promising candidate for cancer research. Further studies are needed to determine its potential as a cancer treatment and to identify any potential side effects. Finally, EMGP's insulin-releasing properties make it a potential treatment for diabetes. Future research should focus on determining its safety and efficacy in human trials and identifying any potential side effects.

Synthesemethoden

EMGP can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 4-methoxybenzoyl chloride with N-ethylglycine to form N-ethyl-N-(4-methoxybenzoyl)glycine. This compound is then reacted with phenylsulfonyl chloride to form N-ethyl-N-(4-methoxybenzoyl)-N-(phenylsulfonyl)glycine. Finally, the compound is treated with sodium hydride and ethyl iodide to form EMGP.

Wissenschaftliche Forschungsanwendungen

EMGP has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-convulsant properties. EMGP has also been found to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, EMGP has been studied for its potential use in the treatment of diabetes, as it has been found to have insulin-releasing properties.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-18-17(20)13-19(14-9-11-15(23-2)12-10-14)24(21,22)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADBCHRNSWMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.